molecular formula C20H22F3N3O4 B2810530 4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2379995-11-4

4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2810530
CAS No.: 2379995-11-4
M. Wt: 425.408
InChI Key: JQWRVHTXVAPBHY-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It can serve as a probe for studying the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability . The piperidine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-methyl-5-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one: Unique due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups.

    2-(Trifluoromethyl)pyridine: Lacks the piperidine and methoxy groups, making it less complex.

    4-Methoxypyridine: Lacks the trifluoromethyl and piperidine groups, making it less lipophilic and potentially less bioactive.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4/c1-25-11-14(16(29-2)9-17(25)27)19(28)26-8-4-5-13(10-26)12-30-18-15(20(21,22)23)6-3-7-24-18/h3,6-7,9,11,13H,4-5,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWRVHTXVAPBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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